![molecular formula C14H19N3O3S B2819170 N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1211243-02-5](/img/structure/B2819170.png)
N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine ring system.
Introduction of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine group on the thiazolo[3,2-a]pyrimidine core.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the nitrogen atom with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolo[3,2-a]pyrimidine derivatives.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential use in treating diseases. The compound’s ability to modulate biological pathways could make it useful in developing new medications.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- N-(2-ethoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxyethyl group, in particular, can affect its solubility and ability to interact with biological targets compared to similar compounds with different substituents.
Biological Activity
Chemical Structure
The compound features a complex structure characterized by a thiazolo-pyrimidine core. Its molecular formula is C14H18N2O3S, and it has a molecular weight of approximately 298.37 g/mol. The structural representation can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- SMILES : CC(C(=O)NCCOC)C1=C(C(=O)N2C(=S)C(=C1)C2)C(=O)O
Key Functional Groups
The presence of the methoxyethyl group and the thiazolo-pyrimidine moiety suggests potential interactions with various biological targets.
Antiproliferative Effects
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of thiazolo-pyrimidines can inhibit cell proliferation in human tumor cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer) through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide includes:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I activity, leading to DNA damage and subsequent apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
A study evaluating a library of thiazolo-pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced antiproliferative activity. For example:
- Case Study 1 : A derivative with a similar scaffold exhibited IC50 values in the low micromolar range against HeLa cells.
- Case Study 2 : Another compound showed selective cytotoxicity towards HCT-116 cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
Data Summary
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 5.0 | Topoisomerase I inhibition |
Compound B | HCT-116 | 4.0 | ROS generation |
N-(2-methoxyethyl)-... | HeLa | TBD | TBD |
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-20-6-5-15-12(18)7-9-8-21-14-16-11-4-2-3-10(11)13(19)17(9)14/h9H,2-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKNGGAXZTXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1CSC2=NC3=C(CCC3)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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